RXFP1 receptor agonist-6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C38H32F5N3O7 |

|---|---|

分子量 |

737.7 g/mol |

IUPAC名 |

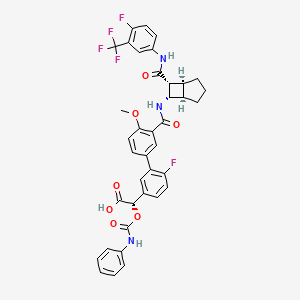

(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |

InChI |

InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |

InChIキー |

AEMHQINEOUHGTE-YLMCUGEHSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

正規SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RXFP1 Receptor Agonist-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (LGR) family, has emerged as a significant therapeutic target for a range of conditions, including heart failure, fibrosis, and inflammatory diseases.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin-2, triggers a complex network of intracellular signaling pathways, leading to diverse physiological responses such as vasodilation, anti-inflammatory effects, and extracellular matrix remodeling.[1][2] This guide provides a detailed examination of the mechanism of action of a specific synthetic agonist, RXFP1 receptor agonist-6, within the broader context of RXFP1 signaling. By synthesizing current research, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel RXFP1-targeting therapeutics.

Core Mechanism of RXFP1 Activation

RXFP1 is a class A G protein-coupled receptor (GPCR) characterized by a large extracellular domain (ECD) that includes a low-density lipoprotein receptor class A (LDLa) module and leucine-rich repeats (LRRs).[1][3] The binding of agonists to the LRRs is a primary step in receptor activation. However, the LDLa module is essential for the subsequent conformational changes that lead to the activation of intracellular signaling pathways.[1] A unique feature of RXFP1 is its mechanism of autoinhibition, where in the absence of an agonist, the receptor is held in an inactive state.[1] Agonist binding is thought to release this autoinhibition, allowing the receptor to couple with and activate heterotrimeric G proteins.

Signaling Pathways Activated by RXFP1 Agonists

RXFP1 activation initiates a cascade of intracellular events through its coupling to multiple G protein subtypes, primarily Gs and Gi/o. This dual coupling allows for a complex and nuanced cellular response to agonist stimulation.

Gs-cAMP Pathway

The most well-characterized signaling pathway for RXFP1 is its coupling to the stimulatory G protein, Gs.[4] Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets to mediate cellular responses.

This compound has been demonstrated to be a potent activator of this pathway. In HEK293 cells stably expressing human RXFP1, This compound stimulates cAMP production with an EC50 value of 12 nM .[5][6] This indicates a high potency in activating the canonical Gs-cAMP signaling cascade.

Gi/o-PI3K-Akt Pathway

In addition to Gs, RXFP1 can also couple to inhibitory G proteins of the Gi/o family.[4][7] This interaction can lead to two distinct downstream effects. The Gi alpha subunit can inhibit adenylyl cyclase, thereby dampening the cAMP response.[7] More significantly, the Gβγ subunits released upon Gi/o activation can stimulate Phosphoinositide 3-kinase (PI3K).[7][8] Activation of PI3K leads to the phosphorylation of Akt (also known as Protein Kinase B), a key node in signaling pathways that regulate cell survival, proliferation, and metabolism.[2] Studies with the natural ligand relaxin-2 have shown that this Gi-PI3K pathway is crucial for some of the vasodilatory effects of RXFP1 activation.[7]

MAPK/ERK Pathway

Another important signaling cascade activated by RXFP1 is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) branch. The activation of ERK1/2 can be initiated through both G protein-dependent and independent mechanisms and plays a critical role in regulating gene expression related to cell growth, differentiation, and survival.

Biased Agonism at the RXFP1 Receptor

The concept of biased agonism, where an agonist preferentially activates one signaling pathway over another, is particularly relevant to RXFP1. The synthetic agonist B-7-33 (also referred to as B7-33) is a prime example of a biased RXFP1 agonist.[9] Unlike relaxin-2, which robustly activates both the cAMP and ERK pathways, B-7-33 demonstrates a preference for the pERK pathway with significantly weaker activation of cAMP signaling.[9] This functional selectivity highlights the potential to develop agonists with more targeted therapeutic effects and reduced side effects. The signaling profile of This compound in pathways other than cAMP stimulation has not been extensively reported in the available literature, presenting an area for future investigation to determine if it also exhibits biased agonism.

Quantitative Data Summary

| Agonist | Assay | Cell Line | Parameter | Value |

| This compound | cAMP Production | HEK293 (human RXFP1) | EC50 | 12 nM |

| Relaxin-2 | Competition Binding | HEK-293T (human RXFP1) | pKi | 8.96 ± 0.03 |

| B-7-33 | Competition Binding | HEK-293T (human RXFP1) | pKi | 5.54 ± 0.13 |

Experimental Protocols

cAMP Production Assay

This protocol is adapted from studies screening for RXFP1 agonists.

Objective: To quantify the production of intracellular cAMP in response to agonist stimulation.

Materials:

-

HEK293 cells stably expressing human RXFP1

-

Cell culture medium (e.g., DMEM)

-

Agonist of interest (e.g., this compound)

-

cAMP assay kit (e.g., HTRF cAMP assay kit)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)

-

Lysis buffer

-

Multi-well plates (e.g., 384-well)

Procedure:

-

Cell Seeding: Seed HEK293-RXFP1 cells into multi-well plates at a density that allows for optimal growth and response. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Agonist Preparation: Prepare serial dilutions of the agonist in an appropriate assay buffer.

-

Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the PDE inhibitor to the cells to prevent cAMP degradation.

-

Add the different concentrations of the agonist to the wells. Include a vehicle control (buffer only) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well to release intracellular cAMP.

-

cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in each lysate sample. This typically involves the use of competitive immunoassays with fluorescent or luminescent readouts.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Western Blot

This is a general protocol for detecting the phosphorylation of ERK1/2.

Objective: To determine the level of ERK1/2 phosphorylation as a measure of MAPK pathway activation.

Materials:

-

Cells expressing RXFP1 (e.g., HEK293-RXFP1 or a cell line endogenously expressing the receptor)

-

Agonist of interest

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to a suitable confluency. Prior to stimulation, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the serum-starved cells with various concentrations of the agonist for a specific time course (e.g., 5, 10, 15, 30 minutes) at 37°C. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Signaling Pathway and Experimental Workflow Diagrams

Caption: RXFP1 Signaling Pathways.

Caption: cAMP Assay Workflow.

Caption: ERK Western Blot Workflow.

References

- 1. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 2. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.cn [tools.thermofisher.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on RXFP1 Receptor Agonist-6 and cAMP Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relaxin family peptide receptor 1 (RXFP1) agonist, referred to as RXFP1 receptor agonist-6, and its role in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. This document delves into the quantitative data available for this and other relevant RXFP1 agonists, details the experimental protocols for assessing cAMP accumulation, and visualizes the key signaling pathways and experimental workflows.

Introduction to RXFP1 and cAMP Signaling

The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation and fibrosis.[1] Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a complex signaling cascade that prominently features the production of the second messenger cAMP.[2] The modulation of intracellular cAMP levels through RXFP1 activation is a key area of interest for the development of therapeutics targeting conditions such as heart failure and fibrotic diseases.[3]

RXFP1 signaling is multifaceted, involving coupling to multiple G proteins. The primary pathway for cAMP production involves the stimulatory G protein, Gαs, which activates adenylyl cyclase to convert ATP into cAMP.[2] However, RXFP1 can also couple to inhibitory G proteins, such as Gαi3 and GαoB, which can modulate the cAMP response in a more complex manner, sometimes leading to a delayed or biphasic cAMP accumulation.[1][4]

Quantitative Data on RXFP1 Agonists and cAMP Production

The following tables summarize the available quantitative data for this compound and other key RXFP1 agonists, focusing on their potency (EC50) and efficacy (Emax) in stimulating cAMP production.

Table 1: Quantitative Data for this compound

| Agonist | Chemical Name | Cell Line | EC50 (cAMP Production) | Emax (cAMP Production) | Reference |

| This compound | Bicyclo[3.2.0]heptane bis(amide) | HEK293 cells stably expressing human RXFP1 | 12 nM | Not Reported | [5] |

Table 2: Comparative Quantitative Data for Other RXFP1 Agonists

| Agonist | Cell Line | EC50 (cAMP Production) | Emax (% of Forskolin Response) | Reference |

| H2 Relaxin | HEK-RXFP1 cells | pEC50: 10.30 ± 0.08 | 91.58 ± 1.84% (at 45 min) | |

| ML290 | HEK-RXFP1 cells | pEC50: 6.13 ± 0.06 | 85.22 ± 2.72% (at 45 min) | |

| Porcine Relaxin | HEK293-RXFP1 cells | 203 pM (384-well), 494 pM (1536-well) | Not Reported | [6] |

Experimental Protocols for cAMP Measurement

The following sections detail common methodologies for quantifying cAMP production upon RXFP1 activation.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a widely used competitive immunoassay for the detection of cAMP.[6]

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)[6]

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like geneticin)[6]

-

Phosphate-Buffered Saline (PBS)

-

Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation[6]

-

RXFP1 agonist (e.g., this compound)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)[7]

-

384-well or 1536-well assay plates[6]

-

Plate reader capable of HTRF detection[7]

Procedure:

-

Cell Culture and Plating: Culture HEK293-RXFP1 cells under standard conditions (37°C, 5% CO2).[6] Seed the cells into the assay plates at a predetermined density (e.g., 2,000 cells/well for a 1536-well plate) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the RXFP1 agonist in an appropriate assay buffer.

-

Assay Initiation:

-

Add the PDE inhibitor (e.g., 1 µL of 400 µM Ro 20-1724 in PBS) to each well.

-

Add the RXFP1 agonist at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Data Acquisition: Read the plate using an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).[7]

-

Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and use a standard curve to determine the cAMP concentration. Plot the cAMP concentration against the agonist concentration to determine EC50 and Emax values.

Bioluminescence Resonance Energy Transfer (BRET) cAMP Assay

This real-time assay utilizes a genetically encoded biosensor to monitor cAMP dynamics in living cells.[4]

Materials:

-

HEK-RXFP1 cells

-

CAMYEL (cAMP sensor using YFP-Epac-Rluc) biosensor construct[4]

-

Transfection reagent

-

Cell culture medium

-

RXFP1 agonist

-

Plate reader capable of BRET measurements[4]

Procedure:

-

Cell Transfection: Transiently or stably transfect HEK-RXFP1 cells with the CAMYEL biosensor.

-

Cell Plating: Seed the transfected cells into a white, clear-bottom 96-well plate.

-

Assay:

-

Replace the culture medium with a suitable assay buffer.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h).

-

Measure the baseline BRET signal.

-

Add the RXFP1 agonist at various concentrations.

-

Monitor the change in BRET signal in real-time.[4]

-

-

Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is inversely proportional to the cAMP concentration. Plot the change in BRET ratio against the agonist concentration to determine kinetic and dose-response parameters.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in RXFP1 agonist-induced cAMP production.

Caption: RXFP1 signaling pathway leading to cAMP production.

Caption: Experimental workflow for an HTRF cAMP assay.

References

- 1. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Downstream Targets of RXFP1 Receptor Agonist-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling targets of Relaxin Family Peptide Receptor 1 (RXFP1) agonists, with a specific focus on the recently identified "RXFP1 receptor agonist-6". Due to the limited public data on this specific agonist, this guide will also leverage data from other well-characterized RXFP1 agonists, namely the small molecule ML290 and the recombinant human relaxin-2, serelaxin, to provide a broader understanding of the expected downstream effects and the methodologies to assess them.

Introduction to RXFP1 and its Agonists

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including vasodilation, anti-fibrosis, and anti-inflammation.[1] Its endogenous ligand is the peptide hormone relaxin-2. The therapeutic potential of activating RXFP1 has driven the development of synthetic agonists. "this compound" is a novel small molecule agonist identified in patent WO2023114824A1.[2]

Downstream Signaling Pathways of RXFP1

Activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The primary pathways implicated are:

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: RXFP1 couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by RXFP1 agonists.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: RXFP1 activation can lead to the phosphorylation of ERK1/2, though this can be cell-type dependent and subject to biased agonism.[4][5]

-

Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: RXFP1 activation can stimulate nitric oxide synthase (NOS), leading to increased NO production and subsequent cGMP accumulation, which plays a key role in vasodilation.[6][7]

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative data available for "this compound" and other key RXFP1 agonists. This allows for a comparative view of their potency and efficacy on various downstream signaling events.

Table 1: In Vitro Activity of this compound

| Agonist | Assay | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Production | HEK293 (human RXFP1) | EC50 | 12 nM | [2] |

Table 2: In Vitro Activity of ML290 (Small Molecule Agonist)

| Agonist | Assay | Cell Line/Tissue | Parameter | Value/Effect | Reference |

| ML290 | cAMP Accumulation | HEK-RXFP1 | - | Potent Agonist | [4] |

| ML290 | cGMP Accumulation | Human Vascular Cells | Potency | 10x > cAMP | [4] |

| ML290 | p-p38MAPK | Human Vascular Cells | Potency | 10x > cAMP | [4] |

| ML290 | p-ERK1/2 | HEK-RXFP1 | - | No stimulation | [4] |

| ML290 | Inhibition of TGF-β1-induced Smad2/3 phosphorylation | Human Cardiac Fibroblasts | - | Effective | [4] |

| ML290 | Gene Expression (Anti-fibrotic) | Activated Hepatic Stellate Cells | - | Significant changes indicative of therapeutic action | [8] |

Table 3: Clinical and Preclinical Effects of Serelaxin (Recombinant Human Relaxin-2)

| Agonist | Endpoint | Model/Population | Effect | Reference |

| Serelaxin | Dyspnea Relief | Acute Heart Failure Patients | Significant Improvement | [9][10] |

| Serelaxin | Renal Blood Flow | Healthy and Heart Failure Patients | Increased | [9][11] |

| Serelaxin | Oxidative Stress Markers (e.g., uric acid, MDA) | Acute Heart Failure Patients & Porcine Model | Reduced | [9] |

| Serelaxin | Nitric Oxide Production | Experimental Models | Increased | [9] |

| Serelaxin | Systemic Vascular Resistance | Heart Failure Patients | Decreased | [12] |

| Serelaxin | Cardiac Output | Pregnant women | Increased | [12] |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways activated by RXFP1 and a typical experimental workflow for characterizing a novel agonist.

Caption: RXFP1 Signaling Pathways.

Caption: Agonist Characterization Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of RXFP1 agonists.

cAMP Accumulation Assay

This assay is fundamental for determining the potency of an RXFP1 agonist.

Principle: Agonist activation of RXFP1, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This change in cAMP concentration is then measured, typically using a competitive immunoassay format with fluorescence or luminescence detection.[13][14][15]

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human RXFP1 in appropriate media. Seed cells into 96- or 384-well plates and allow them to adhere overnight.

-

Agonist Preparation: Prepare a serial dilution of "this compound" or other test compounds in an appropriate assay buffer.

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Add the diluted agonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., a known RXFP1 agonist).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Use a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) following the manufacturer's instructions.

-

Briefly, this typically involves adding detection reagents that include a labeled cAMP analog and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]

-

Western Blotting for Phosphorylated Kinases (p-Akt and p-ERK)

This method is used to assess the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Principle: Activation of these pathways involves the phosphorylation of key kinases, such as Akt and ERK. Western blotting uses specific antibodies to detect the phosphorylated forms of these proteins, providing a measure of pathway activation.[5]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human cardiac fibroblasts, vascular endothelial cells) in multi-well plates.

-

Serum-starve the cells for several hours to reduce basal phosphorylation levels.

-

Treat the cells with the RXFP1 agonist at various concentrations and for different time points.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt or anti-p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for the phosphorylated protein.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt or anti-total ERK) to normalize for loading differences.

-

Express the results as the ratio of phosphorylated protein to total protein.[16]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key mediator of vasodilation.

Principle: NO is an unstable molecule with a short half-life. Therefore, its production is typically quantified by measuring the accumulation of its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-), in the cell culture supernatant. The Griess assay is a colorimetric method that detects nitrite.[17]

Protocol:

-

Cell Culture and Treatment:

-

Culture endothelial cells (e.g., HUVECs) in multi-well plates.

-

Replace the culture medium with a phenol (B47542) red-free medium to avoid interference with the colorimetric assay.

-

Treat the cells with the RXFP1 agonist for a specified time period.

-

-

Sample Collection: Collect the cell culture supernatant.

-

Nitrate Reduction (Optional but Recommended): If you want to measure total NO production, convert the nitrate in the supernatant to nitrite using nitrate reductase.

-

Griess Reaction:

-

Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for a short period to allow for color development. The Griess reagent reacts with nitrite to form a pink-colored azo dye.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of the samples at approximately 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve. Express the results as the amount of nitrite produced per well or normalized to cell number/protein content.

-

Conclusion

"this compound" is a potent activator of the cAMP pathway, a hallmark of RXFP1 agonism. Based on the extensive data from other RXFP1 agonists like ML290 and serelaxin, it is anticipated that "this compound" will modulate a range of downstream targets, leading to beneficial effects such as vasodilation, anti-fibrosis, and anti-inflammation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel RXFP1 agonists, facilitating their development as potential therapeutics for cardiovascular and fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RXFP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relaxin inhibits renal myofibroblast differentiation via RXFP1, the nitric oxide pathway, and Smad2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serelaxin, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serelaxin in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2013165606A1 - Modulators of the relaxin receptor 1 - Google Patents [patents.google.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Role of RXFP1 Agonist-6 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relaxin family peptide receptor 1 (RXFP1) has emerged as a significant therapeutic target in cardiovascular disease. Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity. These pleiotropic actions have driven the development of novel RXFP1 agonists for conditions such as heart failure. This technical guide provides an in-depth overview of a promising investigational RXFP1 agonist, referred to here as RXFP1 agonist-6, summarizing key preclinical and clinical findings, outlining experimental methodologies, and illustrating the underlying signaling pathways.

Core Signaling Pathways of RXFP1 Activation

Activation of RXFP1 initiates a complex network of intracellular signaling cascades that are cell-type dependent. The two primary pathways implicated in the cardiovascular effects of RXFP1 agonists are the Gs-protein coupled adenylyl cyclase pathway and the Gi-protein coupled phosphoinositide 3-kinase pathway.

RXFP1-Gs-cAMP Signaling Pathway

Activation of RXFP1 can lead to the coupling of the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as vasodilation and anti-inflammatory effects.

References

The Discovery and Development of RXFP1 Receptor Agonist-6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a novel small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), designated as RXFP1 receptor agonist-6. This compound, identified as "Example 7" in patent WO2023114824A1, represents a significant advancement in the pursuit of orally available therapeutics targeting the relaxin signaling pathway for the potential treatment of cardiovascular and fibrotic diseases.[1]

Introduction to RXFP1 and Therapeutic Potential

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin.[2][3] Activation of RXFP1 initiates a cascade of intracellular signaling events with pleiotropic effects, including vasodilation, anti-inflammatory responses, and potent anti-fibrotic activity.[3] These physiological actions underscore the therapeutic potential of RXFP1 agonists in a range of conditions, most notably acute heart failure, chronic kidney disease, and various fibrotic disorders. The development of small-molecule agonists offers the promise of overcoming the limitations of native relaxin, such as its short half-life and the need for parenteral administration.

Discovery of this compound

This compound emerged from a drug discovery campaign aimed at identifying potent and selective small-molecule agonists for RXFP1. The general workflow for such a campaign is outlined below.

Compound Profile: this compound

| Property | Value | Reference |

| Compound Name | This compound (Example 7) | [1] |

| Patent | WO2023114824A1 | [1] |

| CAS Number | 2941346-85-4 | [1] |

| Molecular Formula | C38H32F5N3O7 | [1] |

| Molecular Weight | 737.67 g/mol | [1] |

| EC50 (cAMP) | 12 nM | [1] |

Signaling Pathway of RXFP1

Activation of RXFP1 by an agonist like this compound leads to the coupling of multiple G proteins and the initiation of several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Other significant pathways include the activation of phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK), and nitric oxide synthase (NOS).

Experimental Protocols

The following are representative experimental protocols that would be employed in the characterization of an RXFP1 agonist like this compound, based on standard methodologies in the field.

Cell Culture and Stable Cell Line Generation

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Transfection: HEK293 cells are transfected with a mammalian expression vector containing the full-length human RXFP1 cDNA.

-

Selection: Stably transfected cells are selected using an appropriate antibiotic (e.g., G418) resistance marker present on the expression vector.

-

Validation: Expression of functional RXFP1 is confirmed by radioligand binding assays or by functional response to native relaxin.

In Vitro Functional Assay: cAMP Accumulation

This assay is a primary method for quantifying the agonist activity of compounds targeting Gαs-coupled receptors like RXFP1.

-

Cell Plating: HEK293 cells stably expressing human RXFP1 are seeded into 384-well plates and cultured overnight.

-

Compound Treatment: The culture medium is removed, and cells are incubated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The fluorescence signal is converted to cAMP concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

This compound is a potent small-molecule agonist of the RXFP1 receptor, as demonstrated by its nanomolar activity in a cAMP functional assay.[1] The discovery of this and similar compounds represents a crucial step towards the development of orally bioavailable drugs that can harness the therapeutic benefits of the relaxin pathway. Further preclinical development, including comprehensive in vivo pharmacokinetic and pharmacodynamic studies, as well as evaluation in animal models of cardiovascular and fibrotic diseases, will be necessary to fully elucidate the therapeutic potential of this promising compound.

References

Small Molecule Agonists for the Relaxin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a multitude of diseases, including heart failure, fibrosis, and various inflammatory conditions. The native ligand, relaxin, has demonstrated therapeutic potential but is limited by its short half-life and the need for parenteral administration. The development of orally bioavailable, small molecule agonists for RXFP1 represents a significant advancement in leveraging the therapeutic benefits of this signaling pathway. This technical guide provides an in-depth overview of the current landscape of small molecule RXFP1 agonists, with a focus on their pharmacological properties, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.

Introduction to the Relaxin Receptor (RXFP1)

RXFP1, also known as Leucine-rich repeat-containing G-protein coupled receptor 7 (LGR7), is a class A G-protein coupled receptor (GPCR).[1] Its endogenous ligand is the peptide hormone relaxin.[2] The activation of RXFP1 initiates a cascade of intracellular signaling events that lead to a variety of physiological effects, including vasodilation, anti-fibrotic activity, and anti-inflammatory responses.[2] The therapeutic potential of activating this receptor has driven significant efforts in the discovery and development of non-peptidic, small molecule agonists.

The development of small molecule agonists for RXFP1 has been challenging due to the complex nature of the receptor and its interaction with its large peptide ligand.[3] However, high-throughput screening campaigns have successfully identified initial hit compounds, leading to the development of potent and selective agonists.[4]

Key Small Molecule RXFP1 Agonists

The discovery of small molecule agonists for RXFP1 has been a significant breakthrough. The most well-characterized examples include the initial lead compound ML290 and the clinical candidate AZD5462.

ML290: A First-in-Class Agonist

ML290 was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified through a high-throughput screening campaign.[4][5] It belongs to the 2-acetamido-N-phenylbenzamide chemical series.[6] ML290 has been instrumental as a tool compound for studying the pharmacology of small molecule-mediated RXFP1 activation and has shown efficacy in preclinical models of fibrosis.[7][8]

AZD5462: A Clinical Candidate

Building on the foundation of early lead compounds like ML290, AstraZeneca has developed AZD5462, an orally active small molecule RXFP1 agonist that has advanced into clinical trials.[5][9][10] Preclinical studies have demonstrated its potential for the treatment of heart failure.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for representative small molecule RXFP1 agonists.

Table 1: In Vitro Potency of Small Molecule RXFP1 Agonists

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| ML290 | cAMP Accumulation | HEK293-hRXFP1 | EC50 | 50 nM - 2 µM (depending on analog) | [11] |

| AZD5462 | cAMP Accumulation | CHO-hRXFP1 | pEC50 | 7.7 | [3] |

| AZD5462 | cAMP Accumulation | HEK293-hRXFP1 | pEC50 | 7.4 | [3] |

| AZD5462 | cAMP Accumulation | HEK293-cynoRXFP1 | pEC50 | 7.4 | [3] |

| AZD5462 | cAMP Accumulation | CHO-ratRXFP1 | pEC50 | 5.29 | [3] |

Table 2: Pharmacokinetic Properties of AZD5462

| Species | Administration | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T1/2 (hours) | Oral Bioavailability (%) | Reference |

| Rat | IV (2 mg/kg) | 24 | 0.98 | - | 1.2 | - | [3] |

| Rat | Oral (1 mg/kg) | - | - | 0.23 | 2.9 | 58 | [3] |

| Monkey | IV (2 mg/kg) | 9.1 | 0.56 | - | 4.7 | - | [3] |

| Monkey | Oral (5 mg/kg) | - | - | 0.94 | 7.2 | 12 | [3] |

| Human | Oral (SAD) | - | - | - | 3 - 6 | - | [12] |

SAD: Single Ascending Dose

Experimental Protocols

The characterization of small molecule RXFP1 agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is the primary method for identifying and characterizing Gs-coupled GPCR agonists.

-

Principle: The assay is a competitive immunoassay between native cAMP produced by cells and a d2-labeled cAMP conjugate for binding to a Europium cryptate-labeled anti-cAMP antibody. Activation of RXFP1 leads to an increase in intracellular cAMP, which displaces the d2-labeled cAMP from the antibody, resulting in a decrease in the HTRF signal.[7][13]

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human RXFP1 (HEK293-hRXFP1) are commonly used.[14]

-

Protocol:

-

Cell Seeding: Seed HEK293-hRXFP1 cells into 384-well or 1536-well plates and allow them to attach overnight.[5][14]

-

Compound Addition: Add test compounds at various concentrations. Include a positive control (e.g., native relaxin) and a negative control (e.g., DMSO vehicle).[14]

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production. A phosphodiesterase (PDE) inhibitor, such as Ro 20-1724, is often included to prevent cAMP degradation.[5][14]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[5]

-

Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[8]

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).[15]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls. Determine EC50 values by fitting the data to a four-parameter logistic curve.[14]

-

Secondary Functional Assays

To further characterize the signaling profile of the agonists, a variety of secondary assays are employed.

-

pERK1/2 Phosphorylation Assay: Measures the activation of the MAPK/ERK pathway. This can be assessed using Western blotting or cell-based immunoassays (e.g., AlphaLISA, ELISA).

-

cGMP Accumulation Assay: Measures the production of cyclic guanosine (B1672433) monophosphate, another important second messenger. This is often quantified using commercially available ELISA or HTRF kits.

-

Serum Response Element (SRE) Reporter Gene Assay: Measures the transcriptional activation downstream of ERK1/2 signaling.

-

Matrix Metalloproteinase (MMP) Activity Assays: Assesses the anti-fibrotic potential of the agonists by measuring the activity of MMPs (e.g., MMP-2, MMP-9) using zymography or fluorometric assays.

Signaling Pathways of RXFP1

Activation of RXFP1 by small molecule agonists initiates a complex network of intracellular signaling pathways. These pathways can be G-protein dependent or independent and are often cell-type specific.

Gs-cAMP Pathway

The canonical signaling pathway for RXFP1 involves the coupling to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as vasodilation and anti-inflammatory effects.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]

- 4. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of AZD5462, the first oral small molecule RXFP1 agonist to enter clinical trials [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Agonist and Receptor: A Technical Guide to the Structure-Activity Relationship of RXFP1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relaxin family peptide receptor 1 (RXFP1) has emerged as a compelling therapeutic target for a spectrum of diseases, most notably heart failure and fibrosis. As a G protein-coupled receptor (GPCR), RXFP1's activation by its endogenous ligand, relaxin-2, triggers a cascade of signaling events that culminate in beneficial physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] The therapeutic potential of activating this receptor has spurred significant interest in the development of RXFP1 agonists. However, the native relaxin-2 peptide possesses limitations as a therapeutic agent due to its short plasma half-life.[2][3] This has driven extensive research into the structure-activity relationships (SAR) of both peptide-based and small-molecule agonists to design novel therapeutics with improved pharmacological properties. This technical guide provides an in-depth exploration of the SAR of RXFP1 agonists, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

The Molecular Architecture of RXFP1 Activation

RXFP1 is a class A GPCR characterized by a large ectodomain, which includes a low-density lipoprotein class A (LDLa) module and ten leucine-rich repeats (LRRs), followed by the canonical seven-transmembrane (7TM) helical domain.[2] The activation of RXFP1 is a complex process involving interactions at multiple sites. For peptide agonists like relaxin-2, the B-chain primarily interacts with the LRRs, while the A-chain is crucial for receptor activation, engaging with the transmembrane exoloops.[4] In contrast, small-molecule agonists have been found to bind to an allosteric site within the 7TM domain, interacting with transmembrane helices and extracellular loops.[2][5][6][7]

Peptide Agonists: Unraveling the SAR of Relaxin-2 and its Analogs

The native human relaxin-2 (H2 relaxin) is a heterodimeric peptide composed of an A-chain and a B-chain linked by disulfide bonds. SAR studies have been instrumental in identifying the key residues and structural motifs essential for its binding and activity at RXFP1.

Key Determinants of a Peptide Agonist Activity

Extensive mutagenesis and truncation studies have revealed that the B-chain of relaxin-2 contains the primary binding determinant, specifically a "binding cassette" of arginine residues at positions B13 and B17, and an isoleucine at position B20.[4] These residues are critical for high-affinity interaction with the LRR domain of RXFP1. The A-chain, while contributing less to binding affinity, is indispensable for receptor activation.

Quantitative SAR of Peptide Agonists

The following table summarizes the activity of various relaxin-2 analogs, highlighting the impact of specific modifications on receptor binding and activation.

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) | Reference |

| H2 Relaxin | Wild-type | ~0.64 | ~1 | 100 | [8] |

| B-R13/17K H2 Relaxin | ArgB13Lys, ArgB17Lys | ~400 | - | - | [8] |

| H2-(B7–24) | Truncated B-chain | - | ~10 | - | [9] |

| H2-(A4–24)(B7–24) | Truncated A- and B-chains | - | ~5 | - | [9] |

| B7-33 | Single B-chain analog | - | Biased agonism | - |

Small-Molecule Agonists: A New Frontier in RXFP1 Therapeutics

The discovery of the first small-molecule agonists of RXFP1, such as ML290, represented a significant breakthrough in the field.[10][11] These compounds offer the potential for oral bioavailability and improved pharmacokinetic profiles compared to peptide-based drugs.

Allosteric Binding and Biased Agonism

Structural and mutagenesis studies have demonstrated that small-molecule agonists like ML290 bind to an allosteric site within the 7TM domain of RXFP1, distinct from the orthosteric binding site of relaxin.[2][5][6][7] This allosteric binding mode can lead to biased agonism, where the agonist preferentially activates certain downstream signaling pathways over others. For instance, ML290 has been shown to be a biased agonist, potently activating cAMP and p38MAPK signaling but not ERK1/2 phosphorylation in some cell types.[12]

Quantitative SAR of a Small-Molecule Agonist

The development of ML290 involved extensive SAR studies to optimize potency and drug-like properties. The following table illustrates the impact of chemical modifications on the activity of a series of 2-acetamido-N-phenylbenzamide analogs.

| Compound | R1 (Western Hemisphere) | R2 (Eastern Hemisphere) | EC50 (µM) | Max Response (%) | Reference |

| 1 | H | 3-CF3 | >28.7 | 40 | [11] |

| 3 | 2-OMe | 3-CF3 | 6.2 | 60 | [11] |

| ML290 (65) | 2-iPrO | 3-SO2CF3 | 0.094 | 98 | [11] |

RXFP1 Signaling Pathways

Upon agonist binding, RXFP1 can couple to multiple G proteins, leading to the activation of several downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist activity and for designing drugs with specific therapeutic effects.

Canonical Gs/cAMP Pathway

The primary and most well-characterized signaling pathway for RXFP1 is through the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[10] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of relaxin.

Alternative Signaling Pathways

In addition to the Gs/cAMP pathway, RXFP1 can also couple to other G proteins, including Gi and Gq, to activate alternative signaling cascades. These pathways can involve the activation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPKs) like ERK1/2, as well as the production of nitric oxide (NO). The specific pathways activated can be cell-type dependent and may be differentially engaged by biased agonists.

References

- 1. Design and Synthesis of Potent, Long-Acting Lipidated Relaxin-2 Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural Insights into the Activation of Human Relaxin Family Peptide Receptor 1 by Small-Molecule Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimal Active Structure of Human Relaxin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: RXFP1 Receptor Agonist-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXFP1 Receptor Agonist-6, also identified as Example 7 in patent WO2023114824A1, is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G protein-coupled receptor, is a key target in the treatment of various cardiovascular and fibrotic diseases. This document provides a comprehensive technical overview of this compound, including its known biological activity, experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The primary reported biological activity of this compound is its potency in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay Description |

| EC50 | 12 nM | HEK293 cells stably expressing human RXFP1 | Stimulation of cAMP production |

Experimental Protocols

The following section details the methodology for the key in vitro assay used to characterize the activity of this compound.

In Vitro cAMP Production Assay

This assay quantifies the ability of a compound to stimulate the production of cAMP in cells expressing the target receptor, in this case, human RXFP1.

Objective: To determine the potency (EC50) of this compound in activating the RXFP1 receptor and inducing a downstream signaling cascade that leads to the production of cAMP.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid encoding the human RXFP1 receptor.

-

Test Compound: this compound.

-

Assay Buffer: Specific buffer composition as detailed in the patent, likely a standard physiological buffer such as HBSS or PBS with additives to minimize non-specific binding and degradation.

-

cAMP Detection Kit: A commercially available kit for the quantification of cAMP, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other sensitive detection methods.

-

Positive Control: A known agonist of RXFP1, such as native relaxin-2, to validate assay performance.

-

Negative Control: Vehicle (e.g., DMSO) to determine the basal level of cAMP.

-

Microplates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.

Procedure:

-

Cell Culture and Seeding:

-

HEK293-hRXFP1 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain selection for the receptor-expressing cells.

-

Cells are harvested and seeded into the wells of the microplate at a predetermined density and allowed to adhere overnight.

-

-

Compound Preparation and Addition:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A serial dilution of the compound is prepared in assay buffer to generate a range of concentrations for the dose-response curve.

-

The growth medium is removed from the cells, and the cells are washed with assay buffer.

-

The various concentrations of this compound, positive control, and negative control are added to the respective wells.

-

-

Incubation:

-

The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Following incubation, a lysis buffer (often included in the cAMP detection kit) is added to each well to release the intracellular cAMP.

-

The reagents from the cAMP detection kit are added according to the manufacturer's instructions. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.

-

-

Data Acquisition and Analysis:

-

The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.

-

The raw data is converted to cAMP concentrations based on a standard curve.

-

The dose-response curve for this compound is plotted, and the EC50 value is calculated using a suitable nonlinear regression model (e.g., four-parameter logistic equation).

-

Signaling Pathways and Experimental Workflows

RXFP1 Signaling Pathway

Activation of the RXFP1 receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling of the receptor to a stimulatory G protein (Gs).

Caption: RXFP1 receptor activation by an agonist leading to gene transcription.

Experimental Workflow for GPCR Agonist Screening

The identification and characterization of novel GPCR agonists like this compound typically follow a structured workflow.

Caption: A typical workflow for the discovery and development of GPCR agonists.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of RXFP1 Receptor Agonist-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as in tissue remodeling and fibrosis.[1][2][3] The endogenous ligand for RXFP1 is the peptide hormone relaxin.[4][5] The development of small molecule agonists for RXFP1, such as the hypothetical "Agonist-6" discussed herein, holds significant therapeutic potential for conditions like heart failure and fibrotic diseases.[6][7]

These application notes provide detailed protocols for the in vitro characterization of novel RXFP1 agonists. The described assays are designed to assess the potency and efficacy of compounds like Agonist-6 by measuring key downstream signaling events upon receptor activation. The primary signaling pathways activated by RXFP1 include the Gαs-mediated stimulation of adenylyl cyclase leading to cyclic AMP (cAMP) accumulation, as well as coupling to Gαi/o and subsequent modulation of other signaling cascades, including the ERK/MAPK pathway.[1][5][8][9]

Key In Vitro Assays for RXFP1 Agonist Characterization

The functional activity of an RXFP1 agonist can be determined by monitoring the modulation of second messengers and downstream signaling proteins. The following are standard in vitro assays for this purpose:

-

cAMP Accumulation Assay: Measures the intracellular concentration of cyclic AMP, a key second messenger produced upon Gαs activation.

-

ERK1/2 Phosphorylation Assay: Detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway activated by many GPCRs.[10][11][12]

-

Intracellular Calcium Mobilization Assay: Assesses changes in intracellular calcium levels, which can be indicative of Gαq or Gαi/o-mediated signaling.[13][14][15]

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison of the potency and efficacy of test compounds.

Table 1: Potency (EC₅₀) and Efficacy (% of Control) of RXFP1 Agonist-6 in In Vitro Functional Assays

| Assay | Parameter | RXFP1 Agonist-6 | Relaxin (Control) |

| cAMP Accumulation | EC₅₀ (nM) | [Insert Value] | [Insert Value] |

| Efficacy (%) | [Insert Value] | 100% | |

| ERK1/2 Phosphorylation | EC₅₀ (nM) | [Insert Value] | [Insert Value] |

| Efficacy (%) | [Insert Value] | 100% | |

| Calcium Mobilization | EC₅₀ (nM) | [Insert Value] | [Insert Value] |

| Efficacy (%) | [Insert Value] | 100% |

Experimental Protocols

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted for a 384-well format and utilizes a competitive immunoassay principle.

Materials:

-

HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724).[1]

-

RXFP1 Agonist-6 and reference agonist (e.g., human H2 relaxin).

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

-

384-well white, low-volume assay plates.

-

Plate reader capable of HTRF detection.

Protocol:

-

Cell Preparation:

-

Culture HEK-RXFP1 cells to 80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000 cells/well).[16]

-

-

Assay Procedure:

-

Dispense 5 µL of the cell suspension into each well of the 384-well plate.

-

Prepare serial dilutions of RXFP1 Agonist-6 and the reference agonist in assay buffer containing a PDE inhibitor.

-

Add 5 µL of the compound dilutions to the respective wells.

-

Incubate the plate at room temperature or 37°C for 30 minutes.[17]

-

-

Detection:

-

Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and normalize the data.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

-

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This protocol outlines the measurement of phosphorylated ERK1/2 in a 384-well format.[11]

Materials:

-

HEK-RXFP1 cells.

-

Growth medium (e.g., DMEM/F12) with 10% FBS.

-

Serum-free medium.

-

RXFP1 Agonist-6 and reference agonist.

-

AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) assay kit (PerkinElmer).

-

384-well white cultur-plates.

-

Plate reader capable of AlphaScreen detection.

Protocol:

-

Cell Plating and Starvation:

-

Seed HEK-RXFP1 cells in 384-well plates at an optimized density and allow them to adhere overnight.

-

The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.

-

-

Agonist Stimulation:

-

Cell Lysis and Detection:

-

Aspirate the medium and add 10 µL of the provided lysis buffer to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 4 µL of the lysate to a 384-well ProxiPlate.

-

Prepare the detection mix containing Acceptor beads and Donor beads as per the kit instructions.

-

Add 7 µL of the detection mix to each well containing the lysate. . Incubate the plate in the dark at room temperature for 2 hours.

-

-

Data Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the agonist concentration and determine the EC₅₀ and Emax values using a sigmoidal dose-response curve fit.

-

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based method to measure changes in intracellular calcium.[13][14][15]

Materials:

-

HEK-RXFP1 cells.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

-

Probenecid (B1678239) (an anion-exchange inhibitor, often used to prevent dye leakage).

-

RXFP1 Agonist-6 and a reference agonist.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating:

-

Seed HEK-RXFP1 cells into the assay plates and allow them to form a confluent monolayer overnight.

-

-

Dye Loading:

-

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Assay Measurement:

-

Prepare serial dilutions of RXFP1 Agonist-6 and the reference agonist in assay buffer.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

The instrument will then inject the agonist into the cell plate and continue to record the fluorescence signal over time (typically for 2-3 minutes).[19]

-

-

Data Analysis:

-

The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and Emax values.

-

Signaling Pathways and Experimental Workflows

RXFP1 Signaling Pathway

The activation of RXFP1 by an agonist like Agonist-6 initiates a complex network of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cAMP.[1][8] RXFP1 can also couple to Gαi/o proteins, which can inhibit adenylyl cyclase or activate other signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways.[5][8][9]

Caption: RXFP1 receptor signaling cascade.

Experimental Workflow: cAMP Assay

The workflow for the HTRF-based cAMP assay involves cell stimulation, lysis, and detection of the competitive binding between labeled and unlabeled cAMP.

Caption: Workflow for the cAMP accumulation assay.

Experimental Workflow: ERK1/2 Phosphorylation Assay

The AlphaScreen SureFire assay for ERK1/2 phosphorylation follows a multi-step process from cell stimulation to signal detection.

Caption: Workflow for the ERK1/2 phosphorylation assay.

Experimental Workflow: Calcium Mobilization Assay

The calcium mobilization assay involves loading cells with a calcium-sensitive dye and measuring the fluorescence change upon agonist addition.

Caption: Workflow for the calcium mobilization assay.

References

- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. logosbio.com [logosbio.com]

Application Notes: HTRF cAMP Assay for RXFP1 Receptor Agonist-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR), is a key target in drug discovery due to its role in various physiological processes, including the regulation of cardiovascular, renal, and reproductive functions. Activation of RXFP1 by its endogenous ligand, relaxin, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade makes the measurement of cAMP levels a robust method for identifying and characterizing novel RXFP1 agonists.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a popular method for studying GPCR activation due to their high sensitivity, low background, and suitability for high-throughput screening (HTS). This document provides detailed application notes and a comprehensive protocol for utilizing an HTRF cAMP assay to identify and characterize a potential RXFP1 receptor agonist, designated here as "Agonist-6".

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels. The assay utilizes two key components: a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP molecule labeled with a fluorescent acceptor (e.g., d2). In the absence of intracellular cAMP, the antibody binds to the labeled cAMP, bringing the donor and acceptor into close proximity and resulting in a high FRET (Förster Resonance Energy Transfer) signal. When intracellular cAMP is present, it competes with the labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal. This decrease is inversely proportional to the concentration of intracellular cAMP, allowing for its quantification.[1][2][3]

RXFP1 Signaling Pathway

Upon binding of an agonist, such as relaxin or a synthetic agonist, RXFP1 undergoes a conformational change.[1] This primarily activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2][4] However, RXFP1 signaling is complex and can also involve coupling to other G-proteins like Gαi and Gαo, which can modulate the cAMP response.[5][6][7] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[8][9]

Figure 1. Simplified signaling pathway of RXFP1 activation by an agonist leading to cAMP production.

Experimental Workflow

The general workflow for an HTRF cAMP assay to screen for RXFP1 agonists involves several key steps: cell preparation, compound treatment, cell lysis and HTRF reagent addition, incubation, and signal detection.

Figure 2. General experimental workflow for the HTRF cAMP assay for RXFP1 agonist screening.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical HTRF cAMP assay for the characterization of "Agonist-6".

Table 1: Assay Performance Parameters

| Parameter | Value | Description |

| Z'-factor | 0.82 | Indicates excellent assay quality and suitability for HTS. |

| Signal-to-Background (S/B) Ratio | 15 | Demonstrates a robust assay window. |

| CV (%) of Controls | < 10% | Shows good reproducibility of the assay. |

Table 2: Potency of RXFP1 Agonists

| Compound | EC50 (nM) | Maximum Response (% of Relaxin) |

| Relaxin (Control) | 0.25 | 100% |

| Forskolin (Control) | 150 | Not Applicable (Direct Adenylyl Cyclase Activator) |

| Agonist-6 | 15.8 | 95% |

| Vehicle (DMSO) | No Activity | 0% |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Phosphodiesterase (PDE) Inhibitor: Ro 20-1724 or 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[2][10]

-

HTRF cAMP Assay Kit: Commercially available kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP Cryptate.[2][11]

-

Control Compounds: Human Relaxin-2 (positive control), Forskolin (adenylyl cyclase activator), and DMSO (vehicle control).

-

Test Compound: Agonist-6.

-

Assay Plates: Low-volume, white, 384-well or 1536-well plates.

-

HTRF-compatible Plate Reader: A plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 665 nm and 620 nm).

Cell Culture and Seeding

-

Culture HEK293-RXFP1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cells to the desired seeding density (e.g., 2,000 - 8,000 cells/well) in culture medium.[4][12]

-

Dispense the cell suspension into the wells of the assay plate (e.g., 5 µL/well for a 384-well plate).

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.